

Itraconazole In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Itrazole*

Cat. No.: B7821460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole, a triazole antifungal agent, has garnered significant attention for its potent anticancer activities.^{[1][2]} This document provides a comprehensive overview of the in vitro applications of itraconazole in cell culture, with a focus on its effects on cancer cells. It includes detailed protocols for cell viability assays, cell cycle analysis, apoptosis detection, and western blotting, along with a summary of its mechanisms of action and reported IC₅₀ values across various cell lines.

Introduction

Itraconazole exerts its antifungal effects by inhibiting lanosterol 14 α -demethylase, an enzyme crucial for ergosterol synthesis in fungal cell membranes.^{[2][3]} Beyond its antifungal properties, itraconazole has been identified as a potent anticancer agent, demonstrating efficacy in various cancer models.^{[1][2]} Its primary anticancer mechanisms include the inhibition of the Hedgehog (Hh) signaling pathway, anti-angiogenic effects, and the induction of autophagy and apoptosis.^{[1][4][5]} It has also been shown to suppress the HER2/AKT signaling pathway in esophageal cancer.^{[6][7][8]} This versatility makes itraconazole a promising candidate for drug repurposing in oncology.

Mechanisms of Action

Itraconazole's anticancer activity is attributed to its ability to modulate several key cellular pathways:

- Hedgehog Signaling Pathway Inhibition: Itraconazole is a potent antagonist of the Hedgehog signaling pathway, acting on the Smoothened (SMO) protein.[\[4\]](#)[\[9\]](#) This inhibition is distinct from other SMO antagonists like cyclopamine.[\[4\]](#)[\[9\]](#) The Hedgehog pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[\[4\]](#)
- Angiogenesis Inhibition: Itraconazole inhibits angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling.[\[1\]](#) It can reduce endothelial cell proliferation, migration, and tube formation, which are essential for the formation of new blood vessels that supply tumors.[\[1\]](#)
- HER2/AKT Pathway Suppression: In esophageal cancer, itraconazole has been shown to downregulate the phosphorylation of AKT and the expression of the HER2 receptor tyrosine kinase.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Induction of Autophagy and Apoptosis: Itraconazole can induce autophagy-mediated apoptosis in various cancer cells, including colon and melanoma cells.[\[5\]](#)[\[10\]](#) It can also cause cell cycle arrest, typically at the G1 phase.[\[5\]](#)[\[6\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of itraconazole in various cancer cell lines.

Cell Line	Cancer Type	IC50 (µM)	Assay Duration (h)	Reference
SGC-7901	Gastric Cancer	24.83	72	[3]
MKN45	Gastric Cancer	Dose-dependent	24, 48, 72	[11]
AGS	Gastric Cancer	Dose-dependent	24, 48, 72	[11]
A375	Melanoma	Not specified	48	[10]
A2058	Melanoma	Not specified	48	[10]
SW-480	Colon Cancer	Not specified	Not specified	[5]
HCT-116	Colon Cancer	Not specified	Not specified	[5]
OE33	Esophageal Adenocarcinoma	Not specified	Not specified	[6]
MCF-7	Breast Cancer	378.7 ± 19.8 µg/mL	24	[12]
A549	Lung Cancer	Low inhibition	48	[13]
Caco-2	Colon Carcinoma	1.5 - 2.3	Not specified	[14]
Shh-Light2	(Hh reporter)	~0.8	Not specified	[15]
Ptch-/- MEFs	(Hh pathway)	~0.9	Not specified	[15]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and the assay used.

Experimental Protocols

Preparation of Itraconazole Stock Solution

Itraconazole is poorly soluble in water (less than 1 µg/mL).[16] Therefore, it is essential to prepare a stock solution in an appropriate organic solvent.

Materials:

- Itraconazole powder (crystalline solid)
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Protocol:

- Weigh the desired amount of itraconazole powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Itraconazole is soluble in DMSO at approximately 0.5 mg/ml to 10 mg/mL.[15][17]
- Vortex the solution until the itraconazole is completely dissolved. The solution should be purged with an inert gas.[17]
- Store the stock solution in aliquots at -20°C for up to 3 months.[15]
- When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of itraconazole on cell viability using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

- Cancer cell lines of interest (e.g., SGC-7901, MKN45, AGS)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Itraconazole stock solution
- 96-well cell culture plates
- CCK-8 solution

- Microplate reader

Protocol:

- Seed cells into a 96-well plate at a density of 3×10^3 to 5×10^3 cells/well in 100 μL of complete medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of itraconazole in complete medium from the stock solution.
- Remove the medium from the wells and add 100 μL of the medium containing different concentrations of itraconazole or vehicle control (medium with DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
- After incubation, add 10 μL of CCK-8 solution to each well.[3][11]
- Incubate the plate for an additional 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.[3][10]
- Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of itraconazole on the cell cycle distribution.

Materials:

- Cancer cell lines
- 6-well cell culture plates
- Itraconazole stock solution
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)

- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- Seed cells (e.g., 5×10^5 cells/well) in 6-well plates and allow them to attach overnight.
- Treat the cells with the desired concentration of itraconazole or vehicle control for a specific duration (e.g., 72 hours).[\[3\]](#)
- Harvest both adherent and non-adherent cells by trypsinization and centrifugation.
- Wash the cell pellet twice with ice-cold PBS.
- Fix the cells by resuspending the pellet in 4.5 mL of ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight.[\[3\]](#)
- Centrifuge the fixed cells and wash once with PBS.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.

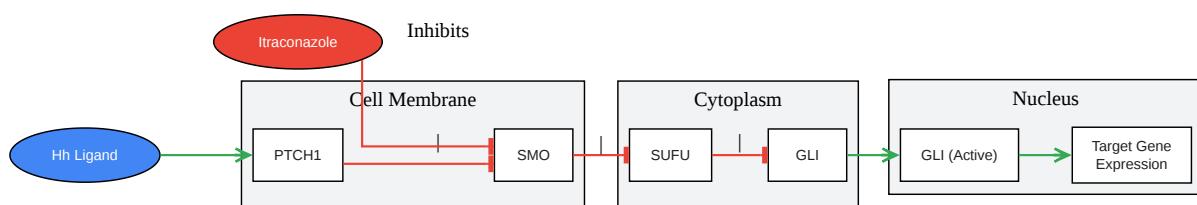
Western Blotting

This protocol is for detecting changes in protein expression in key signaling pathways affected by itraconazole.

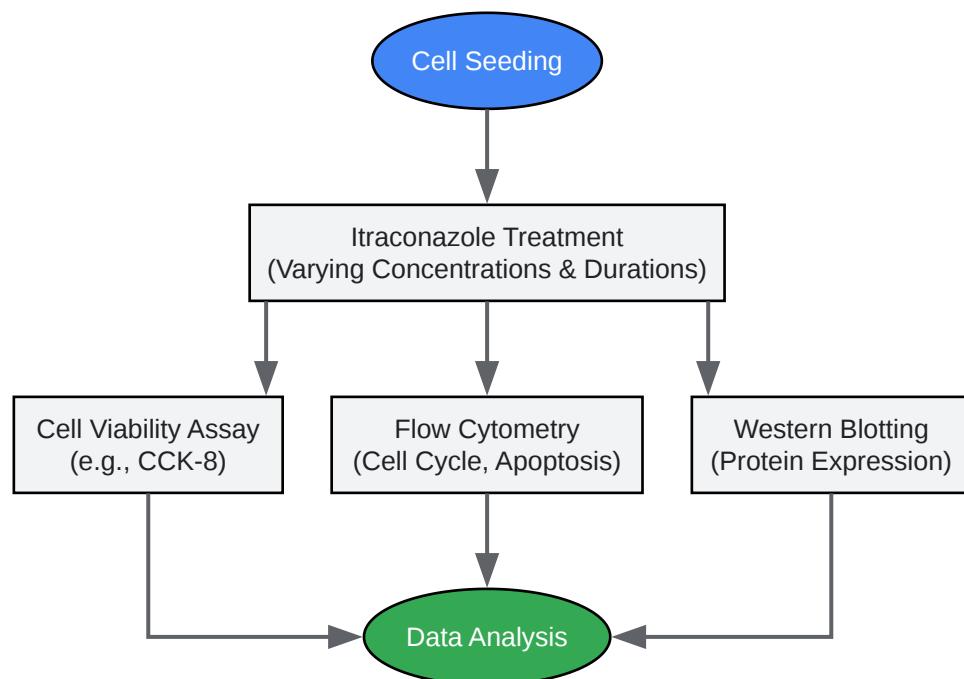
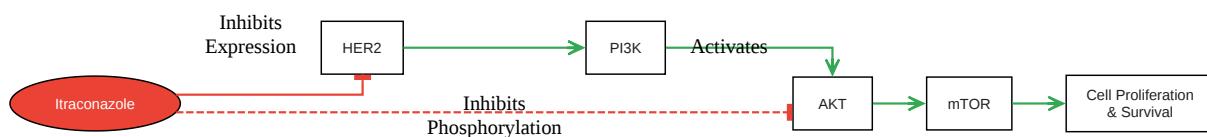
Materials:

- Treated and untreated cell pellets
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels

- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against Gli1, SHH, p-AKT, total AKT, HER2, LC3B, β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system


Protocol:

- Lyse the cell pellets in RIPA buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Wash the membrane again with TBST.
- Visualize the protein bands using an ECL substrate and an imaging system.



Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by itraconazole and a general experimental workflow for its in vitro evaluation.

[Click to download full resolution via product page](#)

Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 3. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itraconazole inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Itraconazole Exerts Its Antitumor Effect in Esophageal Cancer By Suppressing the HER2/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Itraconazole Exerts Its Antitumor Effect in Esophageal Cancer By Suppressing the HER2/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. In vitro activity of itraconazole against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hh Signaling Antagonist X, Itraconazole [sigmaaldrich.com]

- 16. JP2002504930A - Itraconazole showing improved solubility, method for producing the same, and pharmaceutical composition containing the same for oral administration - Google Patents [patents.google.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Itraconazole In Vitro Cell Culture: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821460#itraconazole-in-vitro-cell-culture-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com